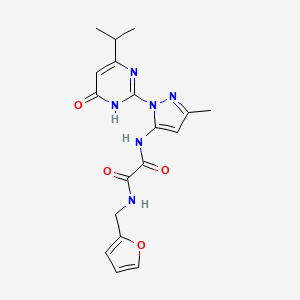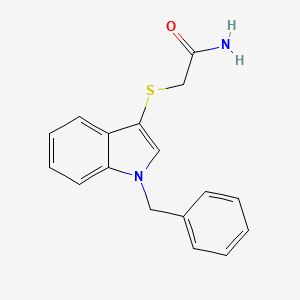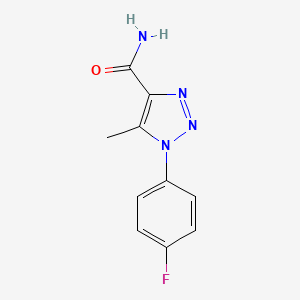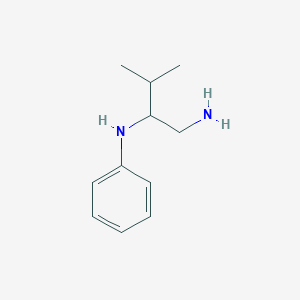![molecular formula C11H12ClN3OS B2708210 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine CAS No. 31895-68-8](/img/structure/B2708210.png)
4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine” is a chemical compound with the molecular formula C11H12ClN3OS . It has a molecular weight of 269.75 . The IUPAC name for this compound is 2-chloro-4-(4-morpholinyl)thieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10ClN3OS/c11-10-12-8(14-2-4-15-5-3-14)7-1-6-16-9(7)13-10/h1,6H,2-5H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Biological Activity : A study by Lei et al. (2017) demonstrated the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which inhibited tumor necrosis factor alpha and nitric oxide. This work established a rapid and green synthetic method for these compounds, indicating their potential in biological applications (Lei, Wang, Xiong, & Lan, 2017).
PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized a compound closely related to 4-(2-Chloro-6-methylthieno[3,2-D]pyrimidin-4-YL)morpholine for potential PET imaging of LRRK2 enzyme in Parkinson's disease. The study highlights the compound's relevance in neurological research and diagnostics (Wang, Gao, Xu, & Zheng, 2017).
PI3K-AKT-mTOR Pathway Inhibition : Hobbs et al. (2019) described the utility of 4-(Pyrimidin-4-yl)morpholines as pharmacophores for inhibiting the PI3K and PIKKs, crucial in cancer research. This study underscores the compound's significance in developing cancer therapies (Hobbs et al., 2019).
Spectral Characterization and Synthetic Methods : Zaki, Radwan, & El-Dean (2017) explored the synthesis and spectral characterization of new Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its Pyrimidine Derivatives. This research contributes to the understanding of the compound's chemical properties (Zaki, Radwan, & El-Dean, 2017).
Hydrogen-Bonded Sheet Structures : A study by Orozco et al. (2008) on 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines revealed insights into their hydrogen-bonded sheet structures. This research is significant for understanding the compound's molecular interactions (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Safety and Hazards
The compound has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
4-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-7-6-8-9(17-7)10(14-11(12)13-8)15-2-4-16-5-3-15/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKPGHAHWMALFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,5-dimethylphenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2708131.png)
![(2E)-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2708132.png)

![N-(4-(N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2708136.png)

![diethyl 1-(1-{[(2,6-dimethylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2708138.png)

![1-(3-Chlorophenyl)-3-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]urea](/img/structure/B2708143.png)

![[(4S,8ar)-4-(aminomethyl)-hexahydro-1h-pyrrolo[2,1-c]morpholin-4-yl]methanol](/img/structure/B2708148.png)
